molecular formula C19H17FN4O3 B2402825 1-(4-ethoxybenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1009295-36-6

1-(4-ethoxybenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B2402825
CAS No.: 1009295-36-6
M. Wt: 368.368
InChI Key: HNBNATATXINMOD-UHFFFAOYSA-N
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Description

1-(4-ethoxybenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C19H17FN4O3 and its molecular weight is 368.368. The purity is usually 95%.
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Scientific Research Applications

π-Hole Tetrel Bonding Interactions

A study by Ahmed et al. (2020) reports on the synthesis, spectroscopic, and X-ray characterization of four triazole derivatives, including ethyl 2-triazolyl-2-oxoacetate derivatives with phenyl substituents. These compounds establish self-assembled dimers in solid state with O⋯π-hole tetrel bonding interactions. These interactions were analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules, providing insights into the nucleophilic/electrophilic nature of the groups affected by the ring substituents (Ahmed et al., 2020).

lp⋯π Intermolecular Interactions

Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives and studied their crystal structures through X-ray diffraction. These structures displayed various intermolecular interactions, including C–H⋯π and lp⋯π interactions. The study highlighted the significance of these interactions in the structural stability of the compounds (Shukla et al., 2014).

Inhibitors against Caspase-3

Jiang and Hansen (2011) explored the inhibitory potential of sixteen 1,2,3-triazoles against caspase-3. They found that two specific triazoles showed competitive inhibitory mechanisms against caspase-3, indicating potential therapeutic applications (Jiang & Hansen, 2011).

Application in Polymer Solar Cells

Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in inverted polymer solar cells. This application demonstrates the potential of derivatives in the field of renewable energy and optoelectronic materials (Hu et al., 2015).

Monitoring Aldol Reactions

Guo and Tanaka (2009) developed a fluorogenic aldehyde with a 1,2,3-triazole moiety for monitoring the progress of aldol reactions. This application is particularly relevant in analytical chemistry for observing reaction progress and screening catalysts (Guo & Tanaka, 2009).

Properties

IUPAC Name

3-[(4-ethoxyphenyl)methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-2-27-15-9-3-12(4-10-15)11-23-17-16(21-22-23)18(25)24(19(17)26)14-7-5-13(20)6-8-14/h3-10,16-17H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBNATATXINMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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